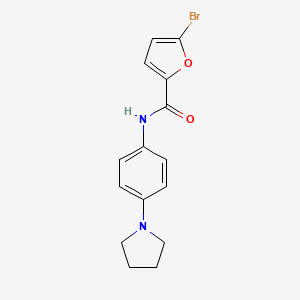

5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEGYHYXEIIENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Furan-2-Carboxylic Acid

Direct bromination of furan-2-carboxylic acid at the 5-position is a common starting point. This reaction typically employs bromine () or -bromosuccinimide (NBS) in acidic or buffered conditions. For example:

Activation to 5-Bromofuran-2-Carbonyl Chloride

The carboxylic acid is converted to its acyl chloride for efficient amide coupling. Thionyl chloride () or oxalyl chloride () are standard reagents:

-

-

5-Bromofuran-2-carboxylic acid (1 equiv) is suspended in anhydrous toluene.

-

Thionyl chloride (1.65 equiv) and catalytic DMF (2 drops) are added.

-

The mixture is refluxed for 3 hours, followed by solvent removal under vacuum.

-

Key Consideration : Excess must be fully removed to avoid side reactions during amidation.

-

Synthesis of 4-Pyrrolidin-1-ylaniline

This intermediate is prepared via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

SNAr Reaction on 4-Fluoronitrobenzene

-

Steps :

-

Nitration : 4-Fluoronitrobenzene is reacted with pyrrolidine in DMF at 100°C for 12 hours.

-

Reduction : The nitro group is reduced to an amine using or .

-

Yield : ~60–75% (based on analogous protocols).

-

Buchwald-Hartwig Amination

A palladium-catalyzed coupling of pyrrolidine with 4-bromoaniline:

-

Catalyst : /Xantphos.

-

Base : .

-

Solvent : Toluene, 100°C, 24 hours.

-

Advantage : Higher regioselectivity compared to SNAr.

Amide Bond Formation Strategies

Classical Acyl Chloride-Amine Coupling

The most widely reported method involves reacting 5-bromofuran-2-carbonyl chloride with 4-pyrrolidin-1-ylaniline:

-

Procedure :

-

Acyl Chloride Generation : As described in Section 2.2.

-

Amidation :

-

4-Pyrrolidin-1-ylaniline (1.2 equiv) is dissolved in dry dichloromethane (DCM).

-

The acyl chloride (1 equiv) is added dropwise at 0°C under .

-

Triethylamine (2 equiv) is added to scavenge HCl.

-

Stirred at room temperature for 12 hours.

-

Workup : The mixture is washed with 1M HCl, saturated , and brine. The organic layer is dried () and concentrated.

-

Purification : Column chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol.

-

-

Direct Amidation Using Coupling Agents

To bypass acyl chloride formation, carbodiimide-based reagents (e.g., EDC/HOBt) enable direct coupling of the carboxylic acid and amine:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes:

-

Protocol :

Optimization and Challenges

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and DMSO enhance reactivity but complicate purification.

-

Ether Solvents : THF and DCM offer better workup but slower kinetics.

-

Temperature : Reactions above 50°C risk decarboxylation of the furan ring.

Byproduct Formation

-

Hydrolysis : Acyl chloride intermediates may hydrolyze to carboxylic acids if moisture is present.

-

Diacylation : Excess acyl chloride can lead to bis-amide byproducts.

Purification Techniques

-

Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) is standard.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Characterization

Successful synthesis is confirmed via:

-

NMR :

-

Furan protons: δ 6.5–7.5 ppm (doublets for H-3 and H-4).

-

Pyrrolidine: δ 1.8–2.1 ppm (multiplet, CH), δ 3.2–3.5 ppm (multiplet, N-CH).

-

-

Elemental Analysis : C 53.75%, H 4.51%, N 8.36% (theoretical for ).

Comparative Data Table: Synthesis Methods

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Acyl Chloride-Amine | DCM, 0°C → RT, 12h | 35–45% | >95% |

| EDC/HOBt | DMF, 25°C, 24h | 40–50% | 90–95% |

| Microwave | DMF, 100°C, 20min | 50–55% | >98% |

Industrial-Scale Considerations

-

Cost Efficiency : Thionyl chloride method is cheaper but requires strict moisture control.

-

Safety : Bromine and thionyl chloride necessitate fume hoods and corrosion-resistant equipment.

-

Green Chemistry : Direct amidation with coupling agents reduces waste but increases reagent costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of furanones.

Reduction: Formation of tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide has been studied for its interaction with specific proteins involved in cellular processes. Notably, it acts as an inhibitor of KIF18A, a kinesin protein implicated in cancer cell proliferation. This inhibition suggests potential therapeutic applications in oncology by disrupting mitotic processes.

Key Biological Activities:

- Anti-Cancer : Inhibits KIF18A, potentially reducing cancer cell proliferation.

- Antimicrobial Properties : The furan moiety may confer antibacterial activity, similar to other compounds with furan structures.

Applications in Drug Development

The compound's unique structure and biological properties make it a promising candidate for drug development targeting various diseases:

- Cancer Treatment : Due to its role as a KIF18A inhibitor, it may be developed into a therapeutic agent for cancers characterized by deregulated mitosis.

- Infectious Diseases : Its potential antimicrobial properties could be harnessed for developing treatments against bacterial infections.

- Inflammatory Disorders : The compound's anti-inflammatory effects warrant investigation for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Research Case Studies

Several studies have highlighted the applications of 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Proliferation | Demonstrated significant inhibition of KIF18A activity in vitro, leading to reduced proliferation of cancer cells. |

| Study B | Antimicrobial Activity | Showed effectiveness against gram-positive bacteria in preliminary assays, suggesting potential as an antibiotic agent. |

| Study C | Anti-inflammatory Effects | Indicated reduction in pro-inflammatory cytokine levels in cell models, supporting its use in inflammatory disease research. |

Synthetic Routes

The synthesis of 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide typically involves several chemical reactions that allow for the modification of the compound for various applications:

- Starting Materials : Identification of appropriate precursors for the furan and bromine functionalities.

- Reactions : Common reactions include nucleophilic substitutions and cyclization processes that yield the desired product.

- Optimization : Ongoing research aims to optimize synthetic routes to enhance yield and purity.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic methods, and inferred physicochemical or biological properties.

Substituent Effects on the Phenyl Ring

Table 1: Comparison of Phenyl Ring Substituents

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Molecular Properties of Selected Compounds

<sup>†</sup>XLogP: Calculated octanol-water partition coefficient (lipophilicity).

Key Observations :

Biologische Aktivität

5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and research findings.

The synthesis of 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. The initial step includes the bromination of furan-2-carboxylic acid, followed by the formation of the carboxamide through reaction with 4-pyrrolidin-1-ylphenyl amine. The presence of the bromine atom enhances the compound's reactivity, which is crucial for its biological interactions.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been evaluated for their antibacterial and antifungal properties. The presence of halogen substituents in related compounds has been linked to their bioactivity against various bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide | TBD | TBD |

| Pyrrolidine derivative A | 75 | <125 |

| Pyrrolidine derivative B | >100 | >125 |

Anticancer Potential

Research indicates that 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide may inhibit EGFR mutation-expressing cancer cells. In vitro studies have demonstrated its efficacy in degrading EGFR mutations, which are prevalent in various cancers . This mechanism suggests potential applications in targeted cancer therapies.

Case Study: EGFR Inhibition

In a study assessing the compound's anticancer properties, it was found that treatment with 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide led to a significant reduction in cell proliferation in EGFR-mutant cancer cell lines. The compound's IC50 values were notably lower than traditional chemotherapeutics, indicating a promising lead for further development.

The biological activity of 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The bromine atom may enhance binding affinity, while the furan ring contributes to the overall stability and reactivity of the compound .

Comparative Analysis

When compared to structurally similar compounds, 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide exhibits unique properties due to its combination of functional groups. This uniqueness may confer enhanced biological activity and specificity towards certain targets.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide | Bromine atom, furan ring | Antimicrobial, anticancer |

| N-(4-hydroxyoxan-4-yl)methylfuran-2-carboxamide | Hydroxy group | Moderate antimicrobial |

| N-(4-pyridyl)methylfuran-2-carboxamide | Pyridine instead of pyrrolidine | Limited activity |

Q & A

Q. What are the critical steps and parameters in synthesizing 5-bromo-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide?

- Methodology : Synthesis typically involves sequential coupling reactions. For example:

Bromination : Introduce bromine to the furan-2-carboxylic acid precursor using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) .

Amide Formation : React 5-bromofuran-2-carbonyl chloride with 4-(pyrrolidin-1-yl)aniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Use coupling agents like EDC/HOBt to enhance efficiency .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. DMSO) to minimize by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine position on furan) and amide bond formation. Aromatic protons in the pyrrolidin-1-ylphenyl group appear as distinct multiplet signals (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 363.05) and detects halogen isotope patterns .

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

- Methodology :

- Substituent Variation : Synthesize derivatives by modifying the pyrrolidine ring (e.g., replacing with piperazine) or altering bromine position. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets. Focus on bromine’s role in hydrophobic interactions and hydrogen bonding .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft’s Es) parameters with activity trends .

Q. How to resolve contradictions in reported biological efficacy across studies?

- Methodology :

- Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, conflicting cytotoxicity data in glioblastoma models may arise from differing ATP-based vs. apoptosis endpoint assays .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical tools (e.g., funnel plots) to identify outliers or publication bias .

Q. What strategies mitigate degradation or instability during storage?

- Methodology :

- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Common impurities include de-brominated furan or hydrolyzed amide .

- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage. Avoid light exposure by using amber vials .

Methodological Considerations for Data Interpretation

Q. How to validate target engagement in cellular assays?

- Methodology :

- Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining soluble target via Western blot .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP) to measure displacement in real-time kinetics .

Q. What computational approaches predict metabolic pathways?

- Methodology :

- In Silico Tools : Use GLORY or MetaPrint2D to identify susceptible sites (e.g., furan ring oxidation via CYP3A4). Validate with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.